molecular formula C19H24N4O2 B2929188 3-(2-Cyclopropylbenzimidazol-1-yl)-N-(oxan-4-yl)azetidine-1-carboxamide CAS No. 2380101-31-3

3-(2-Cyclopropylbenzimidazol-1-yl)-N-(oxan-4-yl)azetidine-1-carboxamide

Cat. No. B2929188
CAS RN: 2380101-31-3
M. Wt: 340.427
InChI Key: IOGNQJCNFVKUFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Cyclopropylbenzimidazol-1-yl)-N-(oxan-4-yl)azetidine-1-carboxamide, also known as CX-4945, is a potent and selective inhibitor of the protein kinase CK2. CK2 is a ubiquitous, constitutively active serine/threonine kinase that plays a critical role in various cellular processes, including cell proliferation, differentiation, and survival. CX-4945 has emerged as a promising therapeutic agent for the treatment of cancer and other diseases that are associated with dysregulated CK2 activity.

Mechanism Of Action

The mechanism of action of 3-(2-Cyclopropylbenzimidazol-1-yl)-N-(oxan-4-yl)azetidine-1-carboxamide is based on its ability to selectively inhibit CK2 activity. CK2 is a key regulator of various signaling pathways that control cell proliferation, survival, and differentiation. By inhibiting CK2, 3-(2-Cyclopropylbenzimidazol-1-yl)-N-(oxan-4-yl)azetidine-1-carboxamide can disrupt these pathways, leading to cell cycle arrest, apoptosis, and reduced tumor growth. 3-(2-Cyclopropylbenzimidazol-1-yl)-N-(oxan-4-yl)azetidine-1-carboxamide has also been shown to inhibit the DNA damage response pathway, which may contribute to its sensitizing effect on cancer cells to chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
3-(2-Cyclopropylbenzimidazol-1-yl)-N-(oxan-4-yl)azetidine-1-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as to inhibit tumor growth in animal models. In addition, 3-(2-Cyclopropylbenzimidazol-1-yl)-N-(oxan-4-yl)azetidine-1-carboxamide has been shown to reduce the levels of various pro-inflammatory cytokines in vitro and in vivo, suggesting a potential role in the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

3-(2-Cyclopropylbenzimidazol-1-yl)-N-(oxan-4-yl)azetidine-1-carboxamide is a potent and selective inhibitor of CK2, which makes it a valuable tool for studying the role of CK2 in various cellular processes. However, 3-(2-Cyclopropylbenzimidazol-1-yl)-N-(oxan-4-yl)azetidine-1-carboxamide has some limitations, such as its poor solubility in water and its potential toxicity at high doses. In addition, 3-(2-Cyclopropylbenzimidazol-1-yl)-N-(oxan-4-yl)azetidine-1-carboxamide may have off-target effects on other kinases, which should be taken into consideration when interpreting the results of experiments.

Future Directions

There are several future directions for the research on 3-(2-Cyclopropylbenzimidazol-1-yl)-N-(oxan-4-yl)azetidine-1-carboxamide. One direction is to further investigate its potential therapeutic applications in cancer and inflammatory diseases. Another direction is to study its pharmacokinetics and pharmacodynamics in humans, which may provide valuable information for the design of clinical trials. In addition, the development of more potent and selective CK2 inhibitors may help to overcome the limitations of 3-(2-Cyclopropylbenzimidazol-1-yl)-N-(oxan-4-yl)azetidine-1-carboxamide and lead to the discovery of new therapeutic agents.

Synthesis Methods

3-(2-Cyclopropylbenzimidazol-1-yl)-N-(oxan-4-yl)azetidine-1-carboxamide can be synthesized by a multistep process that involves the coupling of 2-cyclopropylbenzimidazole with oxan-4-ylamine, followed by the reaction with azetidine-1-carboxylic acid. The final product is obtained after purification by chromatography and crystallization.

Scientific Research Applications

3-(2-Cyclopropylbenzimidazol-1-yl)-N-(oxan-4-yl)azetidine-1-carboxamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including prostate, breast, lung, and pancreatic cancer cells. 3-(2-Cyclopropylbenzimidazol-1-yl)-N-(oxan-4-yl)azetidine-1-carboxamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, suggesting a potential role in combination therapy. In addition, 3-(2-Cyclopropylbenzimidazol-1-yl)-N-(oxan-4-yl)azetidine-1-carboxamide has been investigated for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and psoriasis.

properties

IUPAC Name

3-(2-cyclopropylbenzimidazol-1-yl)-N-(oxan-4-yl)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c24-19(20-14-7-9-25-10-8-14)22-11-15(12-22)23-17-4-2-1-3-16(17)21-18(23)13-5-6-13/h1-4,13-15H,5-12H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOGNQJCNFVKUFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3N2C4CN(C4)C(=O)NC5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-cyclopropyl-1H-1,3-benzodiazol-1-yl)-N-(oxan-4-yl)azetidine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.